(E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
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Description
(E)-5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on similar compounds often focuses on their synthesis and potential antimicrobial activities. For instance, studies on triazole derivatives and their antimicrobial effects highlight the potential of piperazine-containing compounds as bases for developing new antimicrobial agents. These compounds have shown varying degrees of effectiveness against bacteria and fungi, suggesting a pathway for the development of new therapeutic agents (Bektaş et al., 2007).
Crystal Structure Analysis
The analysis of the crystal structure of compounds containing elements like ethoxycarbonyl piperazine highlights their potential for further chemical modification and understanding of molecular interactions. This type of analysis provides a basis for the development of novel compounds with specific physical and chemical properties (Faizi et al., 2016).
Anti-inflammatory and Analgesic Agents
Compounds derived from similar structures have been explored for their potential as anti-inflammatory and analgesic agents. Studies have synthesized novel derivatives to evaluate their efficacy as COX inhibitors, offering insights into their potential therapeutic applications (Abu‐Hashem et al., 2020).
Antifungal and Tuberculostatic Activities
The synthesis of new pyridine derivatives and their evaluation for antimicrobial and specifically antifungal and tuberculostatic activities demonstrate the wide range of potential applications for compounds with piperazine and carbonitrile functionalities. These studies contribute to the search for new treatments for infectious diseases (Patel et al., 2011).
Properties
IUPAC Name |
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-31-21-11-9-20(10-12-21)24(30)28-14-16-29(17-15-28)25-22(18-26)27-23(32-25)13-8-19-6-4-3-5-7-19/h3-13H,2,14-17H2,1H3/b13-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHCGNHFPINAGG-MDWZMJQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.